1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea
Description
1-(2-Cyanophenyl)-3-(4-methylbenzenesulfonyl)urea is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyanophenyl group and a methylbenzenesulfonyl group attached to a urea moiety, making it a versatile molecule for scientific research and industrial applications.
Properties
IUPAC Name |
1-(2-cyanophenyl)-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-11-6-8-13(9-7-11)22(20,21)18-15(19)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTVJAPQGCMSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of 2-cyanophenyl isocyanate with 4-methylbenzenesulfonamide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanophenyl)-3-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyanophenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(2-Cyanophenyl)-3-(4-methylbenzenesulfonyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Cyano-4’-methylbiphenyl: Shares a similar cyanophenyl group but lacks the sulfonyl and urea moieties.
N-(2-cyanophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide: Contains similar functional groups but with a different core structure.
Uniqueness: 1-(2-Cyanophenyl)-3-(4-methylbenzenesulfonyl)urea is unique due to the combination of its cyanophenyl and methylbenzenesulfonyl groups attached to a urea moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
1-(2-cyanophenyl)-3-(4-methylbenzenesulfonyl)urea, also known by its CAS number 35608-28-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
This compound is characterized by its unique structural features, which include a urea moiety and a sulfonyl group. These functional groups contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, particularly kinases that play crucial roles in cancer cell proliferation and survival.
- Receptor Modulation : It may also modulate receptor activity, affecting downstream signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Activity : Another investigation tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Human breast cancer cells | 15 | Induction of apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 20 | Disruption of metabolic pathways |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which may enhance its bioavailability. Further studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
